6-morpholino-N-(2-pyridinylmethyl)nicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Derivative: The starting material, nicotinic acid, is converted to nicotinamide through an amidation reaction.
Introduction of the Pyridinylmethyl Group: The nicotinamide derivative is then reacted with 2-pyridinemethanol in the presence of a suitable catalyst to introduce the pyridinylmethyl group.
Morpholine Ring Formation: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N-(2-pyridinylmethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Morpholine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinamide and pyridine rings.
Reduction: Reduced forms of the nicotinamide and pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the morpholine or pyridine rings.
Scientific Research Applications
6-morpholino-N-(2-pyridinylmethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-morpholino-N-(2-pyridinylmethyl)benzamide
- 6-morpholino-N-(2-pyridinylmethyl)isonicotinamide
- 6-morpholino-N-(2-pyridinylmethyl)pyrazinamide
Uniqueness
6-morpholino-N-(2-pyridinylmethyl)nicotinamide is unique due to its specific combination of a morpholine ring, a pyridine ring, and a nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications .
Biological Activity
6-Morpholino-N-(2-pyridinylmethyl)nicotinamide is a nicotinamide derivative with significant potential in medicinal chemistry. Its unique structure, comprising a morpholine ring, a pyridine moiety, and a nicotinamide core, suggests diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 6-morpholin-4-yl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide. Its chemical formula is C16H18N4O2, and it has a molecular weight of 302.34 g/mol. The structural uniqueness of this compound allows it to interact with various biological targets.
Property | Value |
---|---|
IUPAC Name | 6-morpholin-4-yl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide |
Molecular Formula | C16H18N4O2 |
Molecular Weight | 302.34 g/mol |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It modulates various biochemical pathways by binding to these molecular targets. The exact targets can vary based on the biological context, but research indicates potential interactions with nicotinamide adenine dinucleotide (NAD+) pathways, which play crucial roles in cellular metabolism and signaling.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, its efficacy was tested against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The results indicated that this compound exhibits significant antibacterial activity, particularly against gram-negative bacteria.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several nicotinamide derivatives, including this compound. The compound demonstrated:
- Minimum Inhibitory Concentration (MIC) : Effective at concentrations as low as 0.016 mM against Pseudomonas aeruginosa.
- Selectivity : Higher concentrations were necessary to inhibit gram-positive bacteria like Staphylococcus aureus.
This suggests that the compound may enhance or restore the activity of existing antibiotics against resistant strains .
Therapeutic Potential
Beyond antimicrobial effects, this compound shows promise in other therapeutic areas:
- Antiparasitic Activity : Preliminary evidence indicates that nicotinamide derivatives can potentiate the effects of common antimalarial drugs without causing erythrocyte toxicity.
- Neuroprotective Effects : The compound may support neuroprotection by enhancing NAD+ levels, which are critical for cellular health and function.
- Anti-inflammatory Properties : Research suggests that nicotinamide can reduce inflammation and improve insulin sensitivity, indicating potential applications in metabolic disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
6-Morpholino-N-(2-pyridinylmethyl)benzamide | Morpholine ring + benzamide | Moderate antibacterial activity |
6-Morpholino-N-(2-pyridinylmethyl)isonicotinamide | Morpholine + isonicotinic acid | Antimicrobial activity |
6-Morpholino-N-(2-pyridinylmethyl)pyrazinamide | Morpholine + pyrazine | Limited data on biological effects |
Properties
IUPAC Name |
6-morpholin-4-yl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(19-12-14-3-1-2-6-17-14)13-4-5-15(18-11-13)20-7-9-22-10-8-20/h1-6,11H,7-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVROHIXVNSWZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.